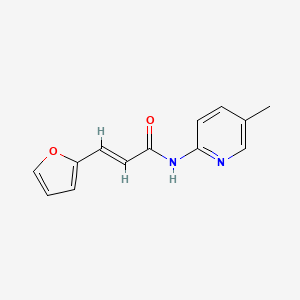![molecular formula C21H18N2O3 B5712532 N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5712532.png)
N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as MMPI or N-(2-methoxy-5-methylphenyl)-2-(1H-indol-2-yl)acetamide, is a synthetic compound that has been studied for its potential use in scientific research. MMPI is a selective inhibitor of the enzyme matrix metalloproteinase (MMP), which plays a role in a variety of physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide works by inhibiting the activity of MMPs, which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs are involved in a variety of physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. By inhibiting MMP activity, this compound may be able to slow or prevent these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth, migration, and invasion. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in lab experiments is that it is a selective inhibitor of MMPs, which allows for more targeted inhibition of these enzymes compared to non-selective inhibitors. However, one limitation is that MMPs play a role in a variety of physiological and pathological processes, so inhibition of these enzymes may have unintended effects.
Orientations Futures
There are many potential future directions for research on N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of this compound in various types of cancer and to identify optimal dosing regimens. Additionally, this compound may have potential applications in other areas of research, such as wound healing and tissue engineering. Further studies are needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves the reaction of 2-(1H-indol-2-yl)acetic acid with 2-methoxy-5-methylphenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-oxo-1,2,3,4-tetrahydrobenzo[cd]indole-6-carboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its role in cancer research, as MMPs are known to play a role in cancer progression and metastasis. This compound has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo, and has been studied as a potential therapeutic agent for various types of cancer.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-13-9-10-18(26-2)16(11-13)22-19(24)12-23-17-8-4-6-14-5-3-7-15(20(14)17)21(23)25/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZOWJBXSLEVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

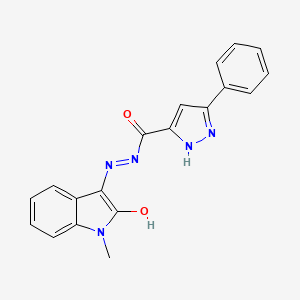
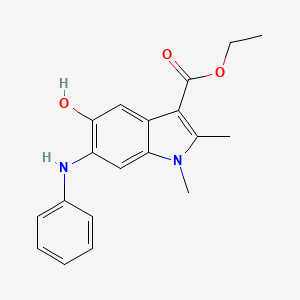
![ethyl 4-({[(4-hydroxy-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5712462.png)
![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)
![N-[3-(acetylamino)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylacrylamide](/img/structure/B5712489.png)


![2-cyano-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)acetamide](/img/structure/B5712505.png)
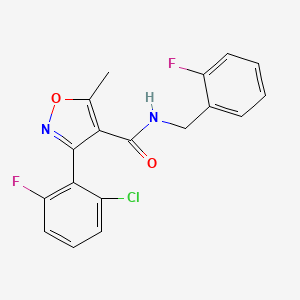
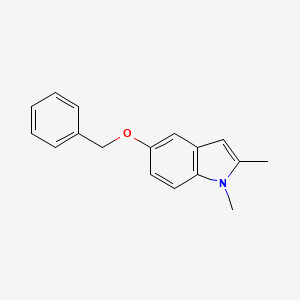
![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B5712537.png)
![N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5712541.png)

